4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Overview
Description
4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a cyclohexyl group, a piperazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the bromine atom: Bromination of the aromatic ring can be carried out using bromine or a brominating agent like N-bromosuccinimide.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction where a cyclohexylamine is introduced.
Incorporation of the piperazine ring: The piperazine ring can be introduced via a nucleophilic substitution reaction with a suitable piperazine derivative.
Final coupling: The final step involves coupling the intermediate with 2-oxoethyl bromide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biology: The compound can be used in studies involving cell signaling pathways and receptor binding.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclohexylbenzamide: Shares the bromine and cyclohexyl groups but lacks the piperazine and benzenesulfonamide moieties.
N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide: Similar but without the bromine atom.
Uniqueness
4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrN3O3S/c1-21-11-13-22(14-12-21)19(24)15-23(17-5-3-2-4-6-17)27(25,26)18-9-7-16(20)8-10-18/h7-10,17H,2-6,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJAGHNCXDRAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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